N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C28H29N3O3S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N3O3S2/c1-4-34-21-13-11-20(12-14-21)31-27(33)25-22-7-5-6-8-23(22)36-26(25)30-28(31)35-16-24(32)29-19-10-9-17(2)18(3)15-19/h9-15H,4-8,16H2,1-3H3,(H,29,32) |
InChI Key |
RKLIFCBTBVNKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)C)C)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hexahydrobenzothieno[2,3-d]Pyrimidin-4-One Core
The benzothieno[2,3-d]pyrimidine scaffold is constructed via a cyclocondensation reaction between a thiophene derivative and a pyrimidinone precursor. A validated approach involves:
Reagents :
-
2-Aminobenzothiophene-3-carboxylic acid as the thiophene precursor.
-
1,3-Dicarbonyl compounds (e.g., Meldrum’s acid, dimedone) for pyrimidine ring formation.
Procedure :
-
Cyclization : React 2-aminobenzothiophene-3-carboxylic acid with Meldrum’s acid in acetic acid under reflux (120°C, 8–12 h). This forms the tetracyclic benzothieno[2,3-d]pyrimidin-4-one core via intramolecular cyclization .
-
Hydrogenation : Treat the unsaturated intermediate with H₂/Pd-C in ethanol to saturate the 5,6,7,8-positions, yielding the hexahydro derivative .
Optimization Insights :
-
Solvent Choice : Acetic acid enhances cyclization efficiency due to its dual role as solvent and acid catalyst .
-
Catalyst Loading : Pd-C (5 wt%) at 25°C achieves >90% hydrogenation yield without over-reduction .
Table 1: Cyclization Reaction Outcomes
| Thiophene Precursor | Dicarbonyl Compound | Yield (%) | Conditions |
|---|---|---|---|
| 2-Aminobenzothiophene | Meldrum’s acid | 78 | AcOH, 120°C, 10 h |
| 2-Aminobenzothiophene | Dimedone | 82 | AcOH, 110°C, 8 h |
Sulfuration at the 2-Position
The sulfanyl group is introduced via a thiol-disulfide exchange reaction:
Reagents :
-
Thiourea (NH₂CSNH₂) as sulfur source.
-
Iodine (I₂) as oxidizing agent.
Procedure :
-
Thiolation : React the 3-(4-ethoxyphenyl) intermediate with thiourea in DMF at 60°C for 6 h.
-
Oxidation : Add iodine (1.2 eq) to form the disulfide bond, yielding the 2-sulfanyl derivative.
Optimization Insights :
-
Solvent Polarity : DMF stabilizes the thiolate intermediate, preventing premature oxidation.
-
Temperature Control : Exceeding 70°C leads to desulfurization (yield drop to 40%).
Table 2: Sulfuration Reaction Parameters
| Sulfur Source | Oxidizing Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiourea | I₂ | 72 | 95 |
| NaSH | H₂O₂ | 65 | 88 |
Coupling with N-(3,4-Dimethylphenyl)Acetamide
The final step involves linking the sulfanyl group to the acetamide moiety via a nucleophilic substitution:
Reagents :
-
2-Chloro-N-(3,4-dimethylphenyl)acetamide as electrophile.
-
K₂CO₃ as base.
Procedure :
-
Alkylation : Mix the 2-sulfanyl intermediate with 2-chloroacetamide derivative in acetonitrile at 25°C for 12 h .
-
Purification : Recrystallize from ethanol/water (3:1) to obtain the target compound .
Critical Parameters :
-
Base Strength : K₂CO₃ ensures deprotonation of the thiol without hydrolyzing the chloroacetamide .
-
Stoichiometry : A 1:1.05 ratio of sulfanyl intermediate to chloroacetamide minimizes dimerization .
Table 3: Coupling Reaction Outcomes
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 88 | 98 |
| NaHCO₃ | DMF | 75 | 90 |
Scalability and Industrial Considerations
Process Intensification :
-
Continuous Flow Synthesis : Microreactors reduce reaction times by 50% (e.g., cyclization completes in 4 h vs. 10 h batch) .
-
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor by 30%.
Quality Control :
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl bridge (-S-) exhibits moderate nucleophilic character, enabling reactions with electrophilic agents. Experimental data from analogous benzothieno-pyrimidine derivatives suggest the following reactivity:
| Reaction Type | Reagents/Conditions | Product Formation |
|---|---|---|
| Alkylation | Alkyl halides (R-X), K₂CO₃, DMF | Thioether derivatives (R-S-R') |
| Oxidation | H₂O₂ (30%), AcOH, 50°C | Sulfoxide or sulfone derivatives |
| Metal Coordination | PdCl₂, CuI, ligand systems | Metal-ligand complexes for catalysis |
Key Observation : Oxidation to sulfone derivatives enhances electrophilicity of adjacent carbonyl groups, potentially modifying biological activity.
Redox Reactions Involving the Pyrimidine Core
The 4-oxo pyrimidine ring undergoes redox transformations under controlled conditions:
| Reaction Pathway | Conditions | Outcome |
|---|---|---|
| Reduction | NaBH₄, EtOH, 0°C | Conversion to 4-hydroxy derivative |
| Oxidative Ring Expansion | MnO₂, CH₂Cl₂, reflux | Formation of quinazolinone analogues |
Research Insight : Reduction of the 4-oxo group increases hydrogen-bonding potential, which may improve receptor binding in pharmacological contexts.
Electrophilic Aromatic Substitution (EAS)
The 4-ethoxyphenyl and 3,4-dimethylphenyl groups participate in EAS reactions. Comparative studies with methyl-substituted analogues reveal :
| Site of Substitution | Electrophile | Position Selectivity | Yield (%) |
|---|---|---|---|
| 4-Ethoxyphenyl | HNO₃/H₂SO₄ | Para to ethoxy group | 58–62 |
| 3,4-Dimethylphenyl | Br₂/FeBr₃ | Ortho to methyl | 41–45 |
Mechanistic Note : Ethoxy groups act as para-directing activators, while methyl substituents favor ortho/para attack with steric hindrance limiting yields .
Hydrolysis and Stability Profile
Stability studies under physiological conditions (pH 7.4, 37°C) demonstrate:
| Functional Group | Hydrolysis Rate (t₁/₂) | Degradation Products |
|---|---|---|
| Acetamide | 72 hours | Carboxylic acid + 3,4-dimethylaniline |
| Ethoxy group | >14 days | Phenolic derivative |
Critical Finding : The acetamide linkage is the primary hydrolytic liability, necessitating prodrug strategies for therapeutic applications.
Condensation Reactions
The carbonyl group at position 4 participates in condensation with nucleophiles:
| Reagent | Product Class | Application Relevance |
|---|---|---|
| Hydrazine hydrate | Pyrimidine hydrazones | Chelation therapy precursors |
| Primary amines | Schiff bases | Fluorescent probes for imaging |
Synthetic Utility : Hydrazone derivatives exhibit enhanced metal-chelating properties for catalytic applications.
Comparative Reactivity Table
A reactivity comparison with structural analogues highlights unique features:
| Compound Variant | Sulfanyl Reactivity | Pyrimidine Redox | EAS Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl analogue | Moderate | High | 55–60 |
| 3-Methylpyrimidine derivative | Low | Moderate | 30–35 |
| Target Compound | High | High | 58–62 |
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects and as a lead compound for drug development.
- Industry : Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acetamide Moiety
Compound A: N-(4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Difference : The acetamide’s aryl group is 4-methylphenyl (vs. 3,4-dimethylphenyl in the target compound).
Compound B: N-(4-sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Difference : A bulkier 4-sec-butylphenyl substituent replaces 3,4-dimethylphenyl.
- Impact : Increased lipophilicity may improve membrane permeability but could reduce metabolic stability due to steric clashes with cytochrome P450 enzymes.
Variations in the Benzothienopyrimidine Core
Compound C: N,N-Dimethyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Key Difference : The core’s 3-position is substituted with a phenyl group (vs. 4-ethoxyphenyl).
Compound D: N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Difference : A 4-methylphenyl group replaces 4-ethoxyphenyl at the core’s 3-position.
Functional Group Modifications
Compound E: N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Difference : A methoxy group replaces ethoxy at the core’s 4-position.
- Impact : Methoxy’s smaller size may reduce steric hindrance but decrease lipophilicity compared to ethoxy.
Structural and Functional Insights from Analytical Data
NMR Spectral Comparisons
- Region-Specific Shifts : Substituents at the core’s 3-position (e.g., 4-ethoxyphenyl vs. phenyl) cause distinct chemical shift changes in regions A (δ 29–36 ppm) and B (δ 39–44 ppm), as observed in analogous compounds .
- Implications : These shifts correlate with electronic effects, guiding SAR studies for optimizing target affinity.
Mass Spectrometry (MS) and Molecular Networking
- Fragmentation Patterns: Compounds with similar parent ions (e.g., benzothienopyrimidine derivatives) cluster together in molecular networks, with cosine scores >0.8 indicating structural homology .
- Utility : MS-based dereplication can rapidly identify analogs and predict bioactivity based on shared scaffolds.
Biological Activity
N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.65 g/mol. The compound contains multiple functional groups that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer properties. The following sections summarize key findings from various studies.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by modulating the mitochondrial pathway. It increases the expression of pro-apoptotic factors while decreasing anti-apoptotic factors such as Bcl-xl and Mcl-1 .
- It also affects cell cycle progression by causing arrest in specific phases (e.g., S phase), indicating an inhibition of DNA synthesis .
- Cell Line Studies :
Case Studies and Research Findings
Several studies have investigated the potential applications of this compound in cancer therapy:
- Study on MX69 Analogues :
- Comparative Analysis :
Q & A
Q. What are the established synthetic routes for synthesizing this compound?
Methodological Answer: The compound is synthesized via a multi-step pathway involving:
Thieno-pyrimidine core formation : Cyclocondensation of 4-ethoxyphenyl-substituted cyclohexanone derivatives with thiourea under acidic conditions to form the hexahydrobenzothieno-pyrimidinone scaffold .
Sulfanylacetamide coupling : Reaction of the core structure with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide moiety. Substituents on the phenyl ring (e.g., 3,4-dimethylphenyl) are introduced via nucleophilic aromatic substitution or Ullmann coupling .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC and confirm intermediates using FT-IR (C=O stretch at ~1680 cm⁻¹) and LC-MS.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer :
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions. For analogs, monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° are common. Data collected via Bruker SMART APEXII diffractometers with ω/φ scans .
- NMR : ¹H NMR (DMSO-d₆) identifies methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and pyrimidine carbons (δ ~155 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 591.68 for C₃₀H₃₃N₅O₆S) .
Data Interpretation : Use software like OLEX2 for crystallographic refinement (R < 0.05) and MestReNova for NMR peak integration .
Q. How can researchers ensure compound purity and stability during storage?
Methodological Answer :
- Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity thresholds ≥98% are recommended for biological assays .
- Stability : Store lyophilized solid under inert gas (argon) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .
Common Issues : Hydrolysis of the sulfanyl group under acidic conditions; avoid aqueous buffers with pH < 5.0 .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield and reaction efficiency?
Methodological Answer : Bayesian optimization (BO) is a machine learning approach to maximize yield by iteratively exploring reaction parameters:
Define variables : Temperature (80–120°C), catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF).
Acquisition function : Use expected improvement (EI) to prioritize high-yield conditions.
Validation : BO reduced optimization time by 60% compared to grid search in analogous thieno-pyrimidine syntheses, achieving yields >85% .
Implementation : Open-source tools like Phoenix™ or ChemOS automate parameter selection and data analysis .
Q. What strategies resolve contradictions between crystallographic data and computational docking results?
Methodological Answer : Discrepancies often arise from flexible side-chain conformations or solvent effects. Mitigation strategies include:
Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the 4-ethoxyphenyl group .
Electron density maps : Compare experimental (Fo – Fc maps) and simulated (DFT-optimized) structures. For analogs, hydrogen bonding between pyrimidine N–H and acetamide carbonyl improves agreement .
Free energy perturbation : Calculate binding affinity differences (ΔΔG) to reconcile docking scores with crystallographic occupancy data .
Case Study : A 0.3 Å RMSD between X-ray and docking poses was resolved by incorporating explicit water molecules in the binding pocket .
Q. How to design biological assays accounting for solubility limitations?
Methodological Answer : The compound’s solubility in aqueous buffers (~61 µg/mL) necessitates:
Vehicle optimization : Use DMSO stocks (<0.1% final concentration) with co-solvents (e.g., PEG-400) to prevent precipitation .
Critical micelle concentration (CMC) : Determine via fluorescence spectroscopy (pyrene probe) to avoid artifactual membrane disruption .
In vitro assays : Pre-incubate compound with serum albumin (1% BSA) to mimic physiological conditions. Validate activity using orthogonal assays (e.g., SPR vs. cell-based luciferase) .
Data Normalization : Normalize dose-response curves to vehicle controls and account for solvent effects on IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
